(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
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Overview
Description
(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a chiral compound that belongs to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (2S,4S)-4-hydroxytetrahydrofuran-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Automated Reactors: Use of automated reactors to control reaction parameters precisely.
Scalable Purification: Implementation of scalable purification methods like crystallization or large-scale chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products:
Oxidation: Formation of lactones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Interaction: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: A diastereomer with different spatial arrangement of atoms, leading to distinct reactivity and biological activity.
(2R,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: Another diastereomer with unique properties compared to the (2S,4S) compound.
Uniqueness:
Chirality: The (2S,4S) configuration imparts specific stereochemical properties that influence its reactivity and interactions with biological targets.
Boc Protection: The presence of the Boc group provides stability to the amino group, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
XPLRZNDPTQWMSL-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origin of Product |
United States |
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